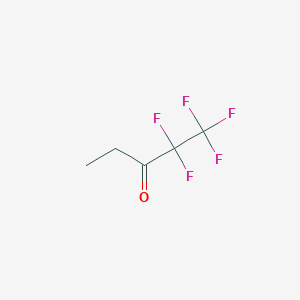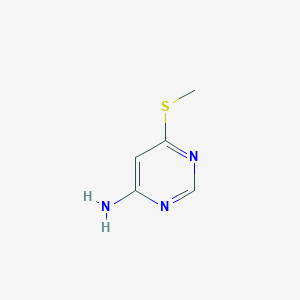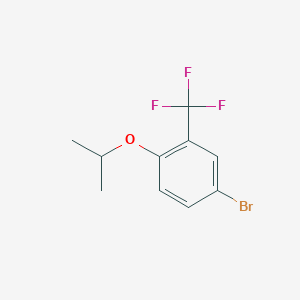
5-Bromo-2-isopropoxybenzotrifluoride
概要
説明
5-Bromo-2-isopropoxybenzotrifluoride is a chemical compound with the CAS Number: 914635-70-4 and a molecular weight of 283.09 . Its IUPAC name is 1-bromo-4-isopropoxy-2-(trifluoromethyl)benzene .
Synthesis Analysis
While specific synthesis routes for this compound were not found, a related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been synthesized effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Physical And Chemical Properties Analysis
This compound is stored at a temperature of 2-8°C . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
1. Synthesis and Chemical Reactions
5-Bromo-2-isopropoxybenzotrifluoride serves as a precursor or intermediate in various chemical syntheses. For instance, it is used in the efficient scale-up synthesis of biologically significant compounds, such as 5-cyano-2-formylbenzoic acid. This process involves Br/Li exchange reactions and formylation, demonstrating its utility in creating complex chemical structures (Seto et al., 2019). Additionally, its analogs have been used in the synthesis of 5-sulfonylfluoro isoxazoles, highlighting its versatility in creating compounds with potential applications in various fields (Leng & Qin, 2018).
2. Photodynamic Therapy
Derivatives of this compound have been explored in the field of photodynamic therapy, particularly in cancer treatment. These derivatives, when used as photosensitizers, exhibit good fluorescence properties and high singlet oxygen quantum yield, which are crucial for the effectiveness of Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
3. Exploration of Steric Effects
In organic chemistry, this compound and its related compounds are used to study the effects of steric hindrance in chemical reactions. This includes investigating how the trifluoromethyl group can act as both an emitter and transmitter of steric pressure, affecting the reactivity and selectivity of chemical transformations (Schlosser et al., 2006).
Safety and Hazards
作用機序
Target of Action
It is known to be used in the suzuki–miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura coupling, 5-Bromo-2-isopropoxybenzotrifluoride likely acts as a boron reagent. These reagents are known to undergo transmetalation, a process where an organic group is transferred from boron to palladium .
Biochemical Pathways
Its role in suzuki–miyaura coupling suggests it may influence pathways involving carbon–carbon bond formation .
Result of Action
Its role in Suzuki–Miyaura coupling suggests it may facilitate the formation of carbon–carbon bonds, which could have various downstream effects depending on the specific context .
生化学分析
Biochemical Properties
5-Bromo-2-isopropoxybenzotrifluoride plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as α-glucosidase, where it acts as an inhibitor. The interaction between this compound and α-glucosidase involves binding to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity . This inhibition can be crucial in regulating metabolic pathways and controlling the levels of glucose in cells.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the expression of genes involved in metabolic processes, leading to altered cellular metabolism. Additionally, it can impact cell signaling pathways by inhibiting key enzymes, thereby affecting downstream signaling events and cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as α-glucosidase, leading to enzyme inhibition . This binding interaction is facilitated by the unique structure of this compound, which allows it to fit into the enzyme’s active site and block substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular metabolism and function, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage level is required to achieve the desired inhibitory effect, and exceeding this threshold can lead to toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. It can affect metabolic flux by inhibiting key enzymes, leading to changes in the levels of metabolites . For example, by inhibiting α-glucosidase, this compound can reduce the breakdown of complex carbohydrates into glucose, thereby affecting glucose levels in cells . This interaction with metabolic pathways highlights the compound’s potential in regulating metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target cells . The distribution of this compound can influence its activity and effectiveness, as proper localization is essential for its interaction with target enzymes and biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization ensures that this compound interacts with its target enzymes and biomolecules in the appropriate cellular context, enhancing its inhibitory effects and overall efficacy.
特性
IUPAC Name |
4-bromo-1-propan-2-yloxy-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O/c1-6(2)15-9-4-3-7(11)5-8(9)10(12,13)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWQSCRGWLFFLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Imidazo[4,5-c]pyridin-4-ol](/img/structure/B1346347.png)

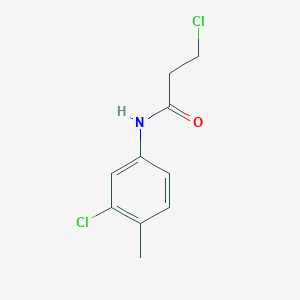



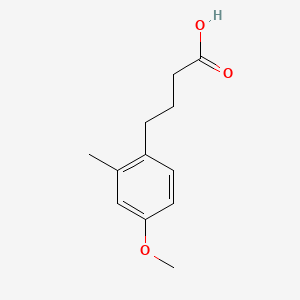
![2-[(4-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1346361.png)

